8-Chloro-2-phenylquinoline-4-carbohydrazide
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Overview
Description
8-Chloro-2-phenylquinoline-4-carbohydrazide is a chemical compound with the molecular formula C₁₆H₁₂ClN₃O and a molecular weight of 297.74 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is known for its unique structure, which includes a quinoline ring substituted with a phenyl group and a carbohydrazide moiety.
Preparation Methods
The synthesis of 8-Chloro-2-phenylquinoline-4-carbohydrazide typically involves the reaction of 8-chloro-2-phenylquinoline-4-carboxylic acid with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions
Chemical Reactions Analysis
8-Chloro-2-phenylquinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Chloro-2-phenylquinoline-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-2-phenylquinoline-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The carbohydrazide moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
8-Chloro-2-phenylquinoline-4-carbohydrazide can be compared with other similar compounds, such as:
2-Phenylquinoline-4-carboxylic acid derivatives: These compounds share a similar quinoline core but differ in their functional groups, leading to variations in their chemical properties and biological activities.
Atophan carbohydrazide derivatives: These compounds are structurally related and have been studied for their antimicrobial activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chloro group, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
8-chloro-2-phenylquinoline-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-13-8-4-7-11-12(16(21)20-18)9-14(19-15(11)13)10-5-2-1-3-6-10/h1-9H,18H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYYHUJEYPLOKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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